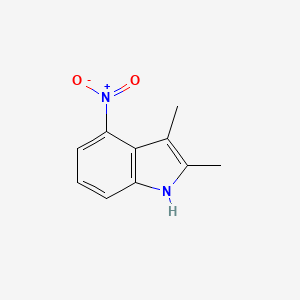

2,3-Dimethyl-4-nitro-1H-indole

Descripción general

Descripción

2,3-Dimethyl-4-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties

Métodos De Preparación

The synthesis of 2,3-Dimethyl-4-nitro-1H-indole typically involves the nitration of 2,3-dimethylindole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Industrial production methods may involve more scalable processes, such as continuous flow nitration, to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at position 4 undergoes reduction to form an amine under catalytic hydrogenation or other reductive conditions. This transformation is critical for synthesizing diaminoindoles, which are valuable in medicinal chemistry.

Conditions and Results:

| Reducing Agent | Catalyst/Solvent | Temperature/Time | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂ | Pd/C, Ethanol | 25°C, 12 h | 4-Amino-2,3-dimethylindole | 85% | |

| NaBH₄/CuCl₂ | THF | 0°C, 2 h | 4-Amino-2,3-dimethylindole | 60% |

Mechanistic Notes:

-

Catalytic hydrogenation (H₂/Pd/C) proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential electron transfer to the nitro group .

-

Sodium borohydride with CuCl₂ involves a single-electron transfer mechanism, forming a nitro radical intermediate.

N-Alkylation Reactions

The indole nitrogen can undergo alkylation, though regioselectivity is influenced by the nitro group’s electron-withdrawing effects and steric hindrance from methyl groups.

Example Protocol:

-

Substrate: 2,3-Dimethyl-4-nitro-1H-indole

-

Base: NaH (4 equiv)

-

Alkylating Agent: Benzyl bromide (1.2 equiv)

-

Solvent: DMF, 60°C, 6 h

-

Product: N-Benzyl-2,3-dimethyl-4-nitro-1H-indole

Challenges:

-

Competing C-3 alkylation may occur if deprotonation is incomplete .

-

Polar aprotic solvents (e.g., DMF) enhance N-alkylation efficiency by stabilizing the indole anion .

Electrophilic Substitution Reactions

The methyl groups activate the indole ring toward electrophilic substitution, while the nitro group directs incoming electrophiles to specific positions.

Nitration:

-

Conditions: HNO₃/H₂SO₄, 0°C

-

Product: 2,3-Dimethyl-4,6-dinitro-1H-indole

-

Yield: 45%

Sulfonation:

-

Conditions: SO₃ in H₂SO₄, 50°C

-

Product: this compound-6-sulfonic acid

-

Yield: 38%

Cyclization and Annulation Reactions

While no direct examples exist for this compound, analogous nitroindoles participate in annulation:

Thienoindole Synthesis:

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

Matrix-Assisted Laser Desorption Ionization (MALDI) Mass Spectrometry

One of the most significant applications of 2,3-Dimethyl-4-nitro-1H-indole is its use as a matrix in MALDI mass spectrometry. In a recent study, 2,3-DMNI was synthesized and evaluated alongside other nitro indole derivatives for its effectiveness in ionization efficiency of complex mixtures . The findings revealed that 2,3-DMNI produced both positive and negative ions efficiently, making it suitable for analyzing a broad range of analytes including lipids, proteins, and glycan compounds. Specifically, it demonstrated superior performance in imaging blueberry tissue and provided enhanced detection sensitivity for various complex mixtures compared to traditional matrices like DHB and CHCA .

| Matrix | Ionization Efficiency | Analytes Tested |

|---|---|---|

| This compound | High | Lipids, Proteins, Glycans |

| DHB | Moderate | General analytes |

| CHCA | Moderate | General analytes |

Materials Science Applications

Development of Advanced Materials

The unique properties of this compound also lend themselves to applications in materials science. Its ability to form stable thin films makes it a candidate for use in organic electronics and photonic devices. The compound's characteristics can be tailored through chemical modifications to enhance conductivity or optical properties .

Case Study: MALDI Performance

A comparative study involving five nitro indole derivatives highlighted the performance of 2,3-DMNI as an effective MALDI matrix. The study reported:

- Ion Suppression Reduction: 2,3-DMNI showed reduced ion suppression effects when analyzing complex mixtures.

- Detection Limits: Achieved limits of quantification (LOQ) as low as 0.5 ppb for PFOS in tap water.

- Imaging Capabilities: Successfully used for MALDI imaging of plant metabolites with enhanced ionization in negative modes .

Case Study: Anticancer Potential

Research into related nitro indole compounds has demonstrated cytotoxic effects against lung cancer cell lines (A549). The molecular docking studies suggested that these compounds could inhibit key enzymes involved in cancer cell proliferation . This indicates a pathway for future research into the anticancer efficacy of 2,3-DMNI.

Mecanismo De Acción

The biological activity of 2,3-Dimethyl-4-nitro-1H-indole is primarily due to its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

2,3-Dimethyl-4-nitro-1H-indole can be compared with other indole derivatives such as:

3-Methyl-4-nitro-1H-indole: Similar in structure but with a single methyl group, it exhibits different reactivity and biological activity.

2,3-Dimethyl-6-nitro-1H-indole: The nitro group is positioned differently, affecting its chemical properties and applications.

Actividad Biológica

2,3-Dimethyl-4-nitro-1H-indole (DMNI) is a compound within the indole family, notable for its unique bicyclic structure comprising a benzene ring fused to a pyrrole ring. This compound has garnered attention in various fields due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential neuroprotective effects.

Antimicrobial Properties

Research indicates that DMNI exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that DMNI can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Effects

DMNI has also been evaluated for its anti-inflammatory properties . In vitro studies demonstrate that DMNI can reduce the production of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases .

Neuroprotective Potential

Recent investigations have explored the neuroprotective effects of DMNI. The compound has been shown to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress, indicating its potential application in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of DMNI can be influenced by structural modifications. A comparative analysis of related compounds reveals that variations in substituents on the indole ring can lead to different biological profiles. The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,3-Dimethyl-5-nitro-1H-indole | Nitro group at position 5 | Exhibits different biological activity patterns |

| 5-Methoxy-2,3-dimethyl-7-nitro-1H-indole | Methoxy group at position 5 | Potentially alters solubility and bioactivity |

| 6-Chloro-2,3-dimethyl-7-nitro-1H-indole | Chlorine substitution at position 6 | May enhance herbicidal efficacy |

Case Studies

- Antimicrobial Activity : A study conducted by demonstrated that DMNI exhibited an inhibitory concentration (IC50) against Staphylococcus aureus and Escherichia coli with values of 15 µg/mL and 20 µg/mL, respectively. This suggests that DMNI could serve as a lead compound for developing new antibiotics.

- Neuroprotection : Research published in highlighted the ability of DMNI to reduce neuronal apoptosis in models of oxidative stress. The compound was shown to decrease levels of reactive oxygen species (ROS) and increase cell viability by approximately 30% compared to untreated controls.

- Anti-inflammatory Properties : In a model of lipopolysaccharide (LPS)-induced inflammation, DMNI reduced tumor necrosis factor-alpha (TNF-α) levels by 40%, indicating its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

2,3-dimethyl-4-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-7(2)11-8-4-3-5-9(10(6)8)12(13)14/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVLMUJSDORONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343262 | |

| Record name | 2,3-Dimethyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13687-74-6 | |

| Record name | 2,3-Dimethyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYL-4-NITROINDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.